Nupharidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

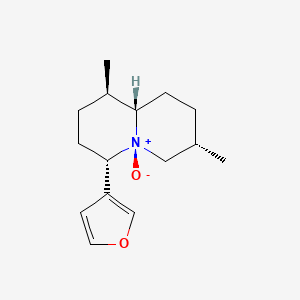

Nupharidine is a quinolizidine alkaloid fundamental parent, a quinolizidine alkaloid and a tertiary amine oxide.

科学的研究の応用

Antimicrobial Activity

Nupharidine has demonstrated significant antimicrobial effects, particularly against specific pathogens. A notable study highlighted its role in enhancing neutrophil functions against Aggregatibacter actinomycetemcomitans, a bacterium associated with aggressive periodontitis. The findings indicated that while this compound did not exhibit direct bactericidal effects, it significantly boosted the clearance of the bacterium by enhancing neutrophil activity, including phagocytosis and reactive oxygen species (ROS) production .

Key Findings:

- Enhanced Neutrophil Function : this compound promotes phagocytosis and ROS production in neutrophils.

- Potential Therapeutic Use : Suggested as an adjunctive treatment for periodontitis caused by A. actinomycetemcomitans.

Anti-Inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The compound's ability to modulate immune responses makes it a candidate for further investigation in conditions characterized by excessive inflammation.

Research Insights:

- Mechanism of Action : this compound may inhibit pro-inflammatory cytokines and enhance the expression of anti-inflammatory markers.

- Potential Applications : Could be explored for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antiviral Activity

Recent studies have focused on the antiviral potential of this compound, particularly against RNA viruses. A significant breakthrough was reported in which 6,6'-dihydroxythiobithis compound (a derivative of this compound) exhibited inhibitory activity against SARS-CoV-2 in both in vitro and in vivo models . This finding is particularly relevant given the ongoing need for effective treatments against COVID-19.

Highlights:

- Inhibition of SARS-CoV-2 : Demonstrated efficacy in reducing viral load in infected cells.

- Further Research Needed : Encourages exploration of its mechanisms and potential as a therapeutic agent against other viral infections.

Cancer Therapeutics

This compound has also been studied for its potential anticancer properties. Initial reports suggest that it may inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in proliferation and apoptosis.

Cancer Research Overview:

- Inhibition of Tumor Growth : Early studies indicate a possible role in suppressing cancer cell proliferation.

- Mechanistic Studies Required : Further investigation into specific pathways affected by this compound is necessary.

Summary Table of Applications

化学反応の分析

Polonovsky Reaction and Subsequent Hydrogenation

Nupharidine undergoes a Polonovsky reaction under mild conditions to form α-dehydrodeoxythis compound, which is further reduced to yield stereoisomers.

Structural Insight : The amine oxide group in this compound facilitates dehydrogenation, while the quinolizidine skeleton directs stereochemical outcomes during hydrogenation .

Salt Formation with Strong Acids

This compound reacts with perchloric acid to form stable diperchlorate salts, confirming its basicity.

| Reaction | Conditions | Product | Analytical Data |

|---|---|---|---|

| Salt formation | 70% HClO₄ in ethanol | This compound diperchlorate | m.p. 233–234°C; IR: ν 6.0 μm (>C=O) |

Mechanistic Note : The tertiary amine oxide acts as a proton acceptor, forming ionic interactions with perchlorate anions .

Reduction with Borohydrides

Sodium borohydride reduces this compound derivatives, enabling structural elucidation.

Stereochemical Outcome : Reduction introduces deuterium at equatorial or axial positions, revealing sulfur participation in transition states .

Etherification and Structural Rearrangement

Ethanol-mediated etherification alters this compound’s functional groups.

| Reaction | Conditions | Product | Observations |

|---|---|---|---|

| Etherification | Ethanol, acid catalysis | Biscarbinolamine ether | Loss of ethoxy groups; IR: ν 8.5–9.5 μm (ClO₄⁻) |

Functional Role : The hydroxyl groups in biscarbinolamine intermediates participate in ether bond formation, influencing solubility and stability .

Thermal and Solvent-Induced Decomposition

This compound derivatives exhibit sensitivity to solvents and temperature.

特性

CAS番号 |

468-89-3 |

|---|---|

分子式 |

C15H23NO2 |

分子量 |

249.35 g/mol |

IUPAC名 |

(1R,4S,5R,7S,9aS)-4-(furan-3-yl)-1,7-dimethyl-5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium |

InChI |

InChI=1S/C15H23NO2/c1-11-3-5-14-12(2)4-6-15(16(14,17)9-11)13-7-8-18-10-13/h7-8,10-12,14-15H,3-6,9H2,1-2H3/t11-,12+,14-,15-,16+/m0/s1 |

InChIキー |

HISDAJRMKAJROU-PTNZTPPNSA-N |

SMILES |

CC1CCC2C(CCC([N+]2(C1)[O-])C3=COC=C3)C |

異性体SMILES |

C[C@H]1CC[C@H]2[C@@H](CC[C@H]([N@+]2(C1)[O-])C3=COC=C3)C |

正規SMILES |

CC1CCC2C(CCC([N+]2(C1)[O-])C3=COC=C3)C |

Key on ui other cas no. |

468-89-3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。